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Compound of Interest

Compound Name: 3,4-o-Isopropylidene-shikimic acid

Cat. No.: B8019588 Get Quote

The production of oseltamivir, the active ingredient in the antiviral medication Tamiflu®, has

been a subject of intense research, primarily driven by the need for cost-effective and scalable

manufacturing processes to meet global demand, particularly during influenza pandemics.

Historically, the industrial synthesis of oseltamivir has relied on (-)-shikimic acid, a natural

product extracted from Chinese star anise. However, the fluctuating price and limited

availability of this starting material have spurred the development of alternative synthetic

strategies. This guide provides a comparative cost-effectiveness analysis of three prominent

synthetic routes to oseltamivir, starting from shikimic acid, furan and ethyl acrylate (the Corey

synthesis), and diethyl D-tartrate.

Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative data for the three synthetic routes, offering

a clear and concise comparison of their efficiency and resource requirements.
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Parameter
Route 1: Shikimic
Acid (Roche
Industrial)

Route 2: Diels-
Alder (Corey
Synthesis)

Route 3: Azide-Free
(from Diethyl D-
tartrate)

Starting Material(s) (-)-Shikimic Acid Furan, Ethyl Acrylate Diethyl D-tartrate

Starting Material Cost
High and Variable

($60 - $200+/kg)

Low (Furan: ~

50 − 100/𝐿;𝐸𝑡ℎ𝑦𝑙𝐴𝑐𝑟𝑦𝑙𝑎𝑡𝑒:50−100/L;EthylAcrylate:

1-2/kg)

Inexpensive and

Abundant (~$325/kg)

Number of Steps
~10-12 (optimized to

8)[1][2]
~11-12[2] 11[1][2]

Overall Yield
17-22% (optimized to

~47%)[1][2][3]
~27-30%[2][4]

Not explicitly stated,

but implied to be

competitive[2]

Use of Hazardous

Reagents
Yes (Azides)[1][2] No (Azide-free)[2][5] No (Azide-free)[1][2]

Key Transformations
Epoxidation, Azide

opening[2]

Asymmetric Diels-

Alder,

Iodolactamization,

Aziridination[2][5]

Asymmetric aza-

Henry reaction,

Domino nitro-

Michael/HWE

reaction[1][2]

Synthetic Route Overviews and Key Experimental
Protocols
Route 1: The Shikimic Acid Route (Roche Industrial
Synthesis)
This has been the conventional and industrially proven method for oseltamivir production.[6]

The synthesis begins with the naturally occurring (-)-shikimic acid. A key drawback of this route

is its reliance on a starting material with a volatile supply chain and the use of potentially

explosive azide reagents.[2][5] However, optimized versions have significantly improved the

overall yield and reduced the number of steps.[3]
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Key Experimental Protocol Steps:

Mesylation: (-)-Shikimic acid is first converted to its ethyl ester and then undergoes

mesylation of the hydroxyl groups.

Epoxidation: A key epoxide intermediate is formed under basic conditions.[5]

Azide Opening: The epoxide is opened regioselectively with an azide nucleophile,

introducing one of the nitrogen functionalities. This is a critical step that often employs

sodium azide.[1]

Reduction and Cyclization: Subsequent steps involve reduction of the azide, protection and

deprotection sequences, and formation of the cyclohexene ring to yield oseltamivir.

Route 2: The Diels-Alder Route (Corey Synthesis)
Developed by E.J. Corey and his group, this route offers a completely synthetic pathway that

bypasses the need for shikimic acid.[2] It utilizes readily available and inexpensive starting

materials, furan and ethyl acrylate. A significant advantage of this route is the avoidance of

hazardous azides.[2][5]

Key Experimental Protocol Steps:

Asymmetric Diels-Alder Reaction: The synthesis commences with an asymmetric Diels-Alder

reaction between furan and ethyl acrylate to establish the core cyclohexene ring with the

desired stereochemistry.[5]

Iodolactamization: The resulting adduct undergoes iodolactamization to introduce a nitrogen

functionality and create a lactam intermediate.[5]

Aziridination and Ring Opening: A key sequence involves the formation of an aziridine ring,

followed by a regioselective opening with 3-pentanol to introduce the ether side chain and

the second nitrogen atom.[5]

Route 3: The Azide-Free Route from Diethyl D-tartrate
This newer approach provides an attractive alternative by utilizing the inexpensive and

abundant chiral starting material, diethyl D-tartrate.[1] A major advantage of this route is the

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://en.wikipedia.org/wiki/Oseltamivir_total_synthesis
https://www.benchchem.com/pdf/A_Comparative_Guide_to_the_Synthesis_of_Oseltamivir_Shikimic_Acid_vs_Diethyl_D_Tartrate_Routes.pdf
https://www.benchchem.com/pdf/Comparative_Cost_Analysis_of_Synthetic_Routes_for_Oseltamivir_Tamiflu.pdf
https://www.benchchem.com/pdf/Comparative_Cost_Analysis_of_Synthetic_Routes_for_Oseltamivir_Tamiflu.pdf
https://en.wikipedia.org/wiki/Oseltamivir_total_synthesis
https://en.wikipedia.org/wiki/Oseltamivir_total_synthesis
https://en.wikipedia.org/wiki/Oseltamivir_total_synthesis
https://en.wikipedia.org/wiki/Oseltamivir_total_synthesis
https://www.benchchem.com/pdf/A_Comparative_Guide_to_the_Synthesis_of_Oseltamivir_Shikimic_Acid_vs_Diethyl_D_Tartrate_Routes.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8019588?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


complete avoidance of azide reagents, enhancing the safety profile of the synthesis.[1][2]

Key Experimental Protocol Steps:

Asymmetric Aza-Henry (Nitro-Mannich) Reaction: This key step establishes the

stereochemistry of one of the chiral centers by reacting a chiral sulfinylimine (derived from

diethyl D-tartrate) with nitromethane.[1]

Domino Nitro-Michael/Horner-Wadsworth-Emmons (HWE) Reaction: A cascade reaction is

employed to construct the cyclohexene ring of oseltamivir.[1] This involves an intramolecular

nitro-Michael addition followed by a Horner-Wadsworth-Emmons olefination.

Visualization of Synthetic Workflows
The following diagrams illustrate the logical flow of the key transformations in each synthetic

route.
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Caption: Synthetic workflow for Oseltamivir from (-)-Shikimic Acid.
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Caption: Synthetic workflow for Oseltamivir via the Diels-Alder route.
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Caption: Azide-free synthetic workflow for Oseltamivir from Diethyl D-Tartrate.

Conclusion
The choice between these synthetic routes for oseltamivir production involves a trade-off

between several factors. The established shikimic acid route, while well-optimized for industrial-

scale production, is hampered by the variable cost and availability of its natural starting material

and the inherent safety risks associated with using azides.

The Diels-Alder (Corey) synthesis offers a compelling alternative by utilizing inexpensive and

readily available starting materials and avoiding hazardous reagents. Its overall yield is also

competitive. This makes it a strong candidate for a cost-effective and sustainable

manufacturing process.

The azide-free route from diethyl D-tartrate also presents a significant advancement in terms of

safety and starting material accessibility.[1] While the overall yield is not explicitly detailed in all

comparative literature, the use of an inexpensive and abundant chiral starting material makes it

a very promising pathway for economical and large-scale production.

For researchers and drug development professionals, the Diels-Alder and diethyl D-tartrate

routes represent fertile ground for further process optimization and development of even more

efficient and cost-effective syntheses of this critical antiviral drug. The move away from shikimic

acid and hazardous reagents is a clear trend that will likely shape the future of oseltamivir

manufacturing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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